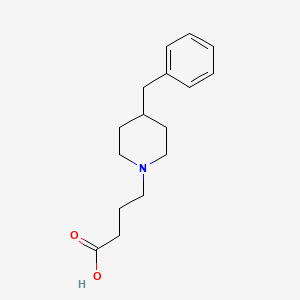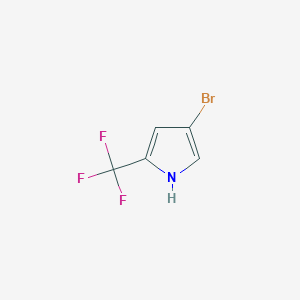
7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and 1-pentylamine.
Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst, such as phosphorus oxychloride, to form the quinazoline ring.
Chlorination: The quinazoline intermediate is then chlorinated using reagents like thionyl chloride to introduce the chlorine atom at the 7th position.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium tert-butoxide.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may be explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It may be used in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-chloro-2-mercapto-3-methylquinazolin-4(3H)-one
- 7-chloro-2-mercapto-3-ethylquinazolin-4(3H)-one
- 7-chloro-2-mercapto-3-propylquinazolin-4(3H)-one
Uniqueness
7-chloro-2-mercapto-3-pentylquinazolin-4(3H)-one is unique due to its specific pentyl group, which may confer distinct biological and chemical properties compared to its methyl, ethyl, and propyl analogs.
Eigenschaften
CAS-Nummer |
757192-78-2 |
|---|---|
Molekularformel |
C13H15ClN2OS |
Molekulargewicht |
282.79 g/mol |
IUPAC-Name |
7-chloro-3-pentyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2OS/c1-2-3-4-7-16-12(17)10-6-5-9(14)8-11(10)15-13(16)18/h5-6,8H,2-4,7H2,1H3,(H,15,18) |
InChI-Schlüssel |
BUCJWRUYMPCNNO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[(E)-3-carboxyprop-2-enoyl]amino]hexanoic acid](/img/structure/B12114026.png)




![8-[(6-carboxy-4H-1,3-benzodioxin-8-yl)methyl]-4H-1,3-benzodioxine-6-carboxylic acid](/img/structure/B12114062.png)


![5-[1-(4-Nitro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12114084.png)
![Methyl 3'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12114091.png)


![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B12114110.png)

